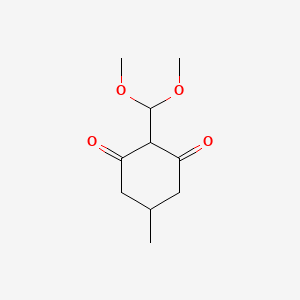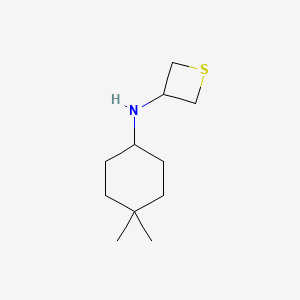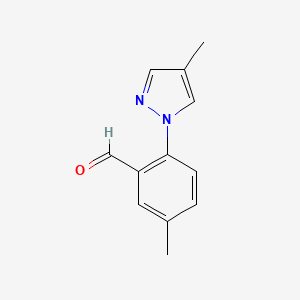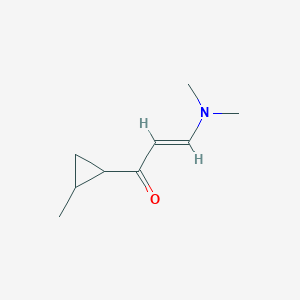
3-(3-Fluoropropyl)oxolane-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Fluoropropyl)oxolane-3-carbaldehyde is a chemical compound with the molecular formula C8H13FO2 and a molecular weight of 160.19 g/mol . It is a fluorinated derivative of oxolane-3-carbaldehyde, featuring a fluoropropyl group attached to the oxolane ring. This compound is primarily used in research and development due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoropropyl)oxolane-3-carbaldehyde typically involves the reaction of oxolane-3-carbaldehyde with a fluorinated reagent under controlled conditions. One common method includes the use of 3-fluoropropyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Fluoropropyl)oxolane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluoropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride (NaBH4) in methanol at room temperature.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA) in an aprotic solvent.
Major Products Formed
Oxidation: 3-(3-Fluoropropyl)oxolane-3-carboxylic acid.
Reduction: 3-(3-Fluoropropyl)oxolane-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3-Fluoropropyl)oxolane-3-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-Fluoropropyl)oxolane-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluoropropyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of enzyme activity and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Oxolane-3-carbaldehyde: The parent compound without the fluoropropyl group.
3-(3-Chloropropyl)oxolane-3-carbaldehyde: A chlorinated analog with similar properties.
3-(3-Bromopropyl)oxolane-3-carbaldehyde: A brominated analog with comparable reactivity.
Uniqueness
3-(3-Fluoropropyl)oxolane-3-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom increases the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it a valuable tool in research and development .
Propiedades
Fórmula molecular |
C8H13FO2 |
|---|---|
Peso molecular |
160.19 g/mol |
Nombre IUPAC |
3-(3-fluoropropyl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C8H13FO2/c9-4-1-2-8(6-10)3-5-11-7-8/h6H,1-5,7H2 |
Clave InChI |
ZEDDKCKKIVWVJR-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1(CCCF)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,6-Dimethyl-5-oxa-7-azaspiro[2.5]octane](/img/structure/B13320031.png)










![2-{[(2,3-Dimethylphenyl)methyl]amino}butan-1-ol](/img/structure/B13320098.png)
![3-Bromo-6-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13320100.png)

